molecular formula C22H17ClN2O2S B2926029 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291859-27-2

4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2926029
CAS No.: 1291859-27-2
M. Wt: 408.9
InChI Key: HDVHUCVHGBWNNU-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a 4-chlorophenyl group at position 4, a 1H-pyrrol-1-yl substituent at position 3, and a 3-methoxyphenyl group attached via the carboxamide nitrogen. Its molecular formula is C₂₂H₁₆ClN₂O₂S, with a molecular weight of 419.90 g/mol. The structural complexity arises from the integration of aromatic, heterocyclic, and electron-withdrawing/donating groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-27-18-6-4-5-17(13-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-7-9-16(23)10-8-15/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVHUCVHGBWNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a member of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN2O2C_{20}H_{19}ClN_{2}O_{2} with a molecular weight of approximately 354.83 g/mol. Its structure features a thiophene ring, which is known for its role in enhancing biological activity through electron-rich characteristics.

PropertyValue
Molecular FormulaC20H19ClN2O2
Molecular Weight354.83 g/mol
LogP4.655
Polar Surface Area34.183 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing pyrrole and thiophene moieties have shown efficacy against various cancer cell lines, including lung (A549) and colorectal (HT-29) cancers, through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
A study demonstrated that a related compound induced apoptosis in A549 cells with an IC50 value of approximately 10 µM, suggesting that the presence of the pyrrole ring contributes to its cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Study:
In vitro studies revealed that a related pyrrole derivative exhibited an MIC of 0.25 µg/mL against S. aureus, outperforming traditional antibiotics like ampicillin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored in various models. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways .

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target
Pyrrole derivative A15COX-2
Pyrrole derivative B10TNF-alpha

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : In cancer cells, the compound triggers apoptosis through the activation of caspases and the mitochondrial pathway.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as COX-2 and topoisomerases.
  • Receptor Modulation : Some studies suggest that it may interact with specific receptors involved in cellular signaling pathways, influencing cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of thiophene-carboxamide derivatives. Key structural analogs include:

Table 1: Structural and Functional Comparison of Thiophene-Carboxamide Derivatives
Compound Name Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound: 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 4-ClPh, 3-pyrrole, N-(3-MeOPh) 419.90 Not explicitly reported
4-(4-Chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0480) 4-ClPh, 3-pyrrole, N-(benzodioxin) 436.92 Not explicitly reported
4-(4-Chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0548) 4-ClPh, 3-pyrrole, N-(phenylethyl) 406.93 Not explicitly reported
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 4-MePh, 3-pyrrole, N-propyl 368.89 Potential medicinal applications
3-(2-Amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)-5-(4-chlorophenyl)thiophene-2-carboxylic acid (Compound 15) 5-ClPh, 3-amino-cyano-pyrrole ~425.00 (estimated) Anticancer (comparable to doxorubicin)
5-(4-Chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate (Compound 4b) 5-ClPh, sulfonamide-triazole-pyrimidine ~600.00 (estimated) Antibacterial, anticancer

Pharmacological Gaps and Research Opportunities

  • The target compound’s 3-methoxyphenyl group is understudied compared to analogs with sulfonamide or triazole moieties. Computational modeling could predict its binding affinity for kinases or GPCRs .
  • Synthetic routes for similar compounds (e.g., Biginelli protocol for triazolopyrimidines , Suzuki coupling for boronic acid derivatives ) suggest feasible pathways for structural optimization.

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